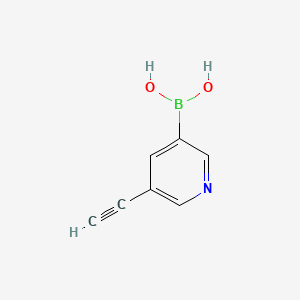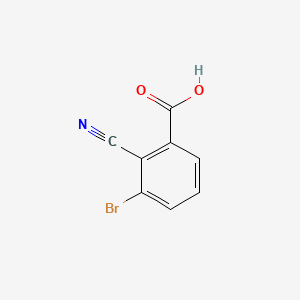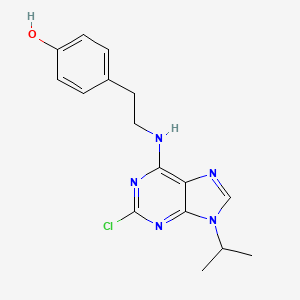
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol
Overview
Description
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is a chemical compound with the molecular formula C16H18ClN5O and a molecular weight of 331.8 g/mol This compound features a purine base structure with a chloro and isopropyl substitution, linked to a phenol group via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and isopropylation.
Linking the Purine Base to Ethylamine: The purine base is then reacted with ethylamine under controlled conditions to form the intermediate compound.
Attachment of the Phenol Group: Finally, the intermediate is reacted with phenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-isopropyl-9H-purine: Lacks the ethylamine and phenol groups.
4-(2-Aminoethyl)phenol: Lacks the purine base structure.
9-Isopropyl-9H-purine-6-amine: Lacks the chloro and phenol groups.
Uniqueness
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is unique due to its combination of a purine base with chloro and isopropyl substitutions, linked to a phenol group via an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUREAGNPJJHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

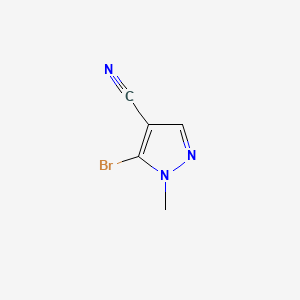
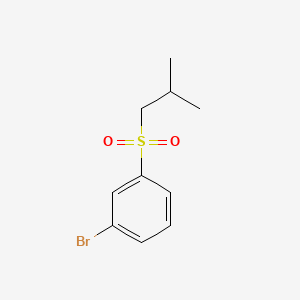
![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)
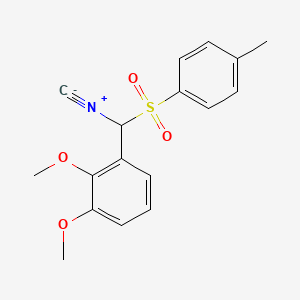
![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
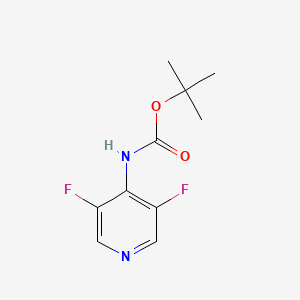
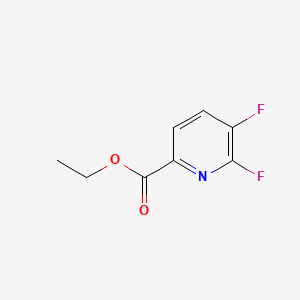
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)
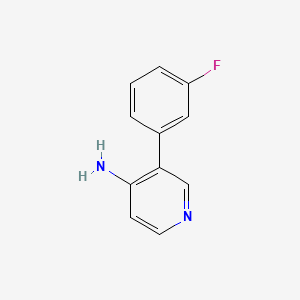
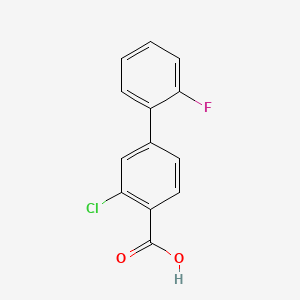
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

